molecular formula C19H22N6O B15195750 Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- CAS No. 19188-64-8

Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl-

Cat. No.: B15195750
CAS No.: 19188-64-8
M. Wt: 350.4 g/mol
InChI Key: JXPRDUBHFIPHBZ-UHFFFAOYSA-N
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Description

Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is a complex organic compound that features a benzene ring, an acetamide group, and a triazine ring with diamino and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with diamines under controlled conditions.

    Attachment of the Benzeneacetamide Group: The benzeneacetamide moiety can be introduced through a nucleophilic substitution reaction where the triazine ring reacts with benzeneacetamide derivatives.

    Final Assembly: The final compound is obtained by coupling the triazine and benzeneacetamide intermediates under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzene and triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzeneacetamide and triazine derivatives.

Scientific Research Applications

Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring, with its electron-rich nitrogen atoms, can form strong interactions with biological macromolecules, while the benzeneacetamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol.

    Ammeline Derivatives: Various substituted triazine compounds.

Uniqueness

Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is unique due to the combination of the triazine ring with the benzeneacetamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

19188-64-8

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-phenylacetamide

InChI

InChI=1S/C19H22N6O/c1-19(2)24-17(20)23-18(21)25(19)15-10-6-7-13(11-15)12-16(26)22-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24)

InChI Key

JXPRDUBHFIPHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3)N)N)C

Origin of Product

United States

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